Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro-
Overview
Description
Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- is a fluorinated aromatic compound characterized by the presence of a hexafluoropropoxy group and a nitro group attached to a benzene ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions. The presence of fluorine atoms imparts significant hydrophobicity and chemical inertness, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.
Introduction of Hexafluoropropoxy Group: The nitrobenzene is then reacted with 1,1,2,3,3,3-hexafluoropropanol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the hexafluoropropoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although the compound is resistant to oxidation, under extreme conditions, the benzene ring can be oxidized to form quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Amino Derivatives: From reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Chemistry:
Solvent Systems: Used in the development of novel solvent systems due to its unique solubility properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the selectivity and efficiency of catalysts.
Biology:
Biochemical Probes: Utilized in the design of biochemical probes for studying enzyme mechanisms and protein interactions.
Medicine:
Drug Development: Investigated for potential use in drug development due to its stability and bioavailability.
Industry:
Polymer Production: Used in the synthesis of fluorinated polymers with high thermal and chemical resistance.
Surface Coatings: Applied in the formulation of surface coatings to impart hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The hexafluoropropoxy group enhances the compound’s ability to penetrate lipid membranes, making it effective in disrupting membrane-associated processes. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
- Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-amino-
- Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-hydroxy-
- Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-methyl-
Comparison:
- Uniqueness: The presence of both a hexafluoropropoxy group and a nitro group in Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- makes it unique compared to its analogs. The nitro group imparts distinct electronic properties, influencing the compound’s reactivity and interaction with other molecules.
- Chemical Properties: Compared to its amino, hydroxy, and methyl analogs, the nitro derivative exhibits higher thermal stability and resistance to oxidation and reduction reactions.
Properties
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO3/c10-7(8(11,12)13)9(14,15)19-6-3-1-5(2-4-6)16(17)18/h1-4,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCNPCFJMKMXAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(C(C(F)(F)F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20789082 | |
Record name | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20789082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-79-7 | |
Record name | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20789082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.